Dibenzyl chlorophosphonate
Overview
Description
Dibenzyl chlorophosphonate is an organophosphorus compound with the molecular formula C₁₄H₁₄ClO₃P. It is a chlorophosphoric acid ester, commonly used in organic synthesis for phosphorylation reactions. This compound is known for its reactivity and versatility in various chemical processes.
Scientific Research Applications
Dibenzyl chlorophosphonate has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Dibenzyl chlorophosphonate primarily targets alcohols and amines for phosphorylation . It acts as a phosphorylating agent, facilitating the addition of a phosphate group to these molecules .
Mode of Action
The compound interacts with its targets through a process known as phosphorylation . This involves the transfer of a phosphate group from the this compound to the target molecule . The action of tertiary bases on this compound has been studied, and 2:6-lutidine has been shown to have advantages over pyridine in the phosphorylation of alcohols with this reagent .
Biochemical Pathways
This compound affects the phosphorylation pathways . Phosphorylation is a critical process in biochemistry, involved in activating or deactivating many types of molecules. The compound has been widely employed in laboratories for phosphorylation, leading to the synthesis of physiologically active phosphates and polyphosphates .
Pharmacokinetics
It’s known that the compound can be converted into dibenzyl phosphite , which might influence its bioavailability.
Result of Action
The primary result of the action of this compound is the phosphorylation of target molecules . This can lead to the activation or deactivation of these molecules, influencing various biochemical processes. For instance, it has been utilized in the synthesis of adenosine-5’ pyrophosphate (adenosine diphosphate), a crucial molecule in cellular energy transfer .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For example, it has been shown to phosphorylate under mild conditions at low temperature . The presence of tertiary bases can also affect its action .
Biochemical Analysis
Biochemical Properties
Dibenzyl chlorophosphonate plays a significant role in biochemical reactions. It is identified by its reaction with ammonia or amines to form corresponding dibenzyl aminophosphonates . This property makes it a useful tool in the phosphorylation of nucleosides and amino acids
Cellular Effects
It is known that phosphorylation, a process in which this compound is involved, plays a critical role in cell activities, including proliferation, metabolism, and differentiation .
Molecular Mechanism
It is known to be involved in the phosphorylation process, which is a well-documented post-translational modification of proteins . Phosphorylation orchestrates a wide range of cellular activities, including cell growth, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
It is known that this compound is a thick oil that decomposes on standing or distillation .
Metabolic Pathways
This compound is involved in the process of phosphorylation, which is a key metabolic pathway . Phosphorylation is one of the most well-documented post-translational modifications of proteins . Around 30% of all proteins in eukaryotes can be phosphorylated .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl chlorophosphonate can be synthesized by reacting dibenzyl phosphite with sulfuryl chloride in carbon tetrachloride at temperatures between 17-19°C . Another method involves the chlorination of dibenzyl phosphite with chlorine gas at temperatures below 0°C .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods, with adjustments for scale and efficiency. The use of inert solvents such as chloroform, carbon tetrachloride, benzene, and ether is common to maintain the stability of the compound during production .
Types of Reactions:
Substitution Reactions: this compound undergoes substitution reactions with ammonia or amines to form dibenzyl aminophosphonates.
Phosphorylation Reactions: It is used for the phosphorylation of nucleosides and amino acids in inert solvents.
Common Reagents and Conditions:
Ammonia or Amines: Used in substitution reactions to form aminophosphonates.
Inert Solvents: Such as chloroform, carbon tetrachloride, benzene, and ether, are used to maintain the stability of the compound during reactions.
Major Products Formed:
Dibenzyl Aminophosphonates: Formed from substitution reactions with ammonia or amines.
Phosphorylated Nucleosides and Amino Acids: Formed from phosphorylation reactions.
Comparison with Similar Compounds
Dibenzylphosphoryl Chloride: Similar in structure and reactivity, used in similar phosphorylation reactions.
Diphenyl Chlorophosphonate: Another chlorophosphoric acid ester with similar applications but different reactivity and stability profiles.
Uniqueness: Dibenzyl chlorophosphonate is unique due to its specific reactivity with nucleosides and amino acids, making it particularly valuable in biochemical and pharmaceutical research .
Properties
IUPAC Name |
[chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClO3P/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YADJFRGSGWGMNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(OCC2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
538-37-4 | |
Record name | Dibenzyl chlorophosphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538374 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [chloro(phenylmethoxy)phosphoryl]oxymethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZYL CHLOROPHOSPHONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWP897QDQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Dibenzyl phosphorochloridate in chemical synthesis?
A1: Dibenzyl phosphorochloridate serves as a phosphorylating agent in organic synthesis. It's particularly useful for introducing phosphate groups into molecules, often as a protected form of phosphoric acid. [, , ] This is exemplified by its use in synthesizing protected phosphoserine synthons like Nα-(t-butoxycarbonyl)-O-(dibenzylphosphono)-L-serine. []
Q2: How does Dibenzyl phosphorochloridate react with pyridine, and what are the implications for its use in phosphorylation reactions?
A2: Dibenzyl phosphorochloridate reacts with pyridine to form a dibenzyl phosphoropyridinium intermediate. [] While this intermediate is crucial for the phosphorylation process, it can undergo pyridine-mediated dealkylation, leading to the formation of undesirable diphosphate and triphosphate species. [] This decomposition pathway can impact the yield and purity of desired phosphorylated products.
Q3: How can the decomposition of the dibenzyl phosphoropyridinium intermediate be minimized during phosphorylation reactions?
A3: Employing sterically hindered bases like 2-methyl-pyridine or 2,6-dimethylpyridine can significantly reduce the decomposition of the dibenzyl phosphoropyridinium intermediate. [] These bulkier bases hinder the dealkylation process, leading to greater stability of the intermediate and improved yields of the desired phosphorylated product.
Q4: Can you provide an example of a complex molecule synthesized using Dibenzyl phosphorochloridate?
A4: Dibenzyl phosphorochloridate plays a crucial role in the synthesis of adenylosuccinic acid. [] The process involves reacting a protected purine derivative with dibenzyl L-aspartate, followed by phosphorylation with dibenzyl phosphorochloridate. Subsequent deprotection steps yield adenylosuccinic acid. []
Q5: How is Dibenzyl phosphorochloridate used in the synthesis of uridylic acid a?
A5: Dibenzyl phosphorochloridate is employed to phosphorylate a protected diacetate derivative of uridine. [] Subsequent removal of the protecting groups yields uridylic acid a, confirming its structure as uridine-2' phosphate. []
Q6: What is the significance of using Dibenzyl phosphorochloridate in the synthesis of spongouridine?
A6: Dibenzyl phosphorochloridate enables the synthesis of spongouridine (3-β-D-arabofuranosyluracil) through a multi-step process involving protection, phosphorylation, and deprotection reactions. [] This synthetic route confirms the structure of spongouridine, a naturally occurring nucleoside found in sponges. []
Q7: Are there alternative phosphorylation methods to using Dibenzyl phosphorochloridate, and were they explored in the context of these studies?
A7: Yes, alternative phosphorylation methods exist. While specific alternatives aren't detailed in these particular papers, the authors of studies investigating Dibenzyl phosphorochloridate acknowledge the exploration of other phosphorylation strategies. [] This suggests ongoing research to identify potentially more efficient or selective phosphorylation methods.
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